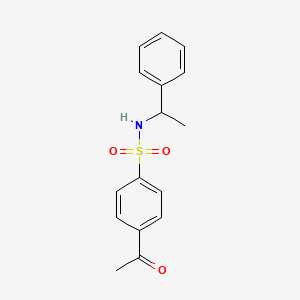

4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide

Description

4-Acetyl-N-(1-phenylethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an acetyl group at the 4-position and a sulfonamide group linked to a 1-phenylethyl moiety. This structure combines aromatic, electron-withdrawing (acetyl), and lipophilic (1-phenylethyl) features, which influence its physicochemical and biological properties.

The compound’s synthesis typically involves sulfonylation of 4-acetylbenzenesulfonyl chloride with 1-phenylethylamine.

Properties

IUPAC Name |

4-acetyl-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-12(14-6-4-3-5-7-14)17-21(19,20)16-10-8-15(9-11-16)13(2)18/h3-12,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXWMCVZCMDTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and aromatic substituents can undergo oxidation under specific conditions:

-

Reagents : Strong oxidizers (e.g., potassium permanganate, chromium trioxide) in acidic environments.

-

Products : Oxidized derivatives (e.g., quinones) may form if hydroxyl or alkoxy groups are present.

Reduction Reactions

Reduction typically targets functional groups like the sulfonamide or acetyl moieties:

-

Reagents : Lithium aluminum hydride, hydrogen gas with palladium catalysts.

-

Conditions : Anhydrous environments to prevent side reactions.

-

Products : Amines or de-fluorinated derivatives (if fluorinated substituents exist).

Substitution Reactions

The sulfonamide group’s electron-withdrawing nature makes it susceptible to nucleophilic substitution:

-

Reagents : Nucleophiles (e.g., sodium azide, thiourea) under basic conditions.

-

Products : Substituted derivatives with modified functional groups (e.g., azides, thiols).

Catalytic Reactions

The compound may participate in catalytic processes, such as nickel-catalyzed cyclopropane formation:

-

Mechanism : Nickel catalysts (e.g., ((R)-BINAP)NiCl₂) enable intramolecular cross-electrophile coupling (XEC) with alkyl chlorides, forming cyclopropanes .

-

Key Steps :

Table 2: Cyclopropane Formation Parameters

| Parameter | Value/Condition |

|---|---|

| Catalyst | ((R)-BINAP)NiCl₂ (5 mol %) |

| Solvent | Toluene |

| Temperature | Room temperature |

| Yield | Up to 73% (via NMR) |

Stability and Solubility

-

Solubility : Soluble in acetone, methanol, DMSO, chloroform, and ethyl acetate but insoluble in water .

Analytical Characterization

Scientific Research Applications

Synthesis of 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide

The synthesis of this compound typically involves the reaction between 2-phenylethylamine and benzene sulfonyl chloride, leading to the formation of N-(2-phenylethyl)benzenesulfonamide. This intermediate can then be acylated to yield this compound. The process has been characterized using various analytical techniques including IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Enzyme Inhibition

Research indicates that sulfonamides, including this compound, exhibit significant inhibition of various enzymes. Specifically, studies have demonstrated potent inhibition against butyrylcholinesterase (BChE), which is relevant for conditions such as Alzheimer's disease where cholinergic signaling is impaired .

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme | Inhibition Activity | Reference |

|---|---|---|

| Butyrylcholinesterase | Potent | |

| Acetylcholinesterase | Moderate | |

| Lipoxygenase | Weak |

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. The structural modifications in sulfonamides can lead to enhanced antibacterial activity, making them suitable candidates for treating infections caused by resistant bacteria .

Treatment of Neurological Disorders

Due to its ability to inhibit cholinesterases, this compound shows promise in the development of treatments for neurodegenerative diseases such as Alzheimer's. The enhancement of acetylcholine levels through enzyme inhibition can potentially improve cognitive functions in affected individuals .

Cardiovascular Applications

Research has indicated that sulfonamides can serve as endothelin antagonists, which are beneficial in managing conditions associated with hypertension and other cardiovascular diseases. The compound's ability to inhibit endothelin binding suggests its potential utility in treating vascular disorders .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cholinesterase Inhibition : A study demonstrated that derivatives of this compound significantly increased acetylcholine levels in vitro, suggesting potential therapeutic benefits for Alzheimer's patients .

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Endothelin-Mediated Disorders : Clinical trials have explored the use of sulfonamides in treating endothelin-mediated conditions such as pulmonary hypertension, with promising results regarding their efficacy and safety profile .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives with Varied N-Substituents

The N-substituent on the sulfonamide group significantly impacts biological activity and pharmacokinetics. Key analogs include:

Key Observations :

- Antimicrobial Activity : Sulfamerazine and related pyrimidine-based sulfonamides exhibit strong antimicrobial effects, while the target compound’s activity remains less characterized. However, pyridine-substituted analogs (e.g., 4-acetyl-N-(pyridin-3-yl)benzene-1-sulfonamide) show broader microbial inhibition .

- Enzymatic Targeting : SC-558’s trifluoromethyl group enables selective COX-2 inhibition, whereas the acetyl group in the target compound may favor interactions with dehydrogenases or kinases .

Phenylethyl-Containing Compounds

Compounds with 1-phenylethyl moieties often exhibit anti-cancer properties due to enhanced cellular uptake and apoptosis induction:

Comparison with Target Compound :

- Mechanism : KTH-13 induces apoptosis via mitochondrial pathways, while the target compound’s sulfonamide group may confer additional mechanisms, such as enzyme inhibition (e.g., carbonic anhydrase) .

- Structural Flexibility: The acetyl group in the target compound offers a site for derivatization, unlike the rigid phenolic core of KTH-13 .

Functional and Pharmacokinetic Comparisons

Antimicrobial Activity

- Pyridine Derivatives: Pyridine-substituted sulfonamides (e.g., 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile) inhibit Candida spp. with zones of inhibition up to 16.0 mm .

- Sulfonamides : Classic sulfonamides (e.g., sulfamerazine) target bacterial dihydropteroate synthase, with efficacy against Gram-negative bacteria .

Anti-Cancer Potential

- KTH-13 Analogs : Exhibit IC50 values in the low micromolar range against HeLa and A549 cells .

- Sulfonamide-Based Agents : Compounds like 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide may synergize anti-cancer effects via dual targeting (e.g., apoptosis and enzyme inhibition), though this remains hypothetical without direct studies .

Biological Activity

4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide, also known by its CAS number 732292-21-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an acetyl group and a phenylethyl moiety, which may contribute to its interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H17N1O3S1 |

| Molecular Weight | 293.37 g/mol |

| CAS Number | 732292-21-6 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-acetylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced. This method allows for the efficient formation of the desired sulfonamide compound under controlled conditions .

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit specific enzymes. The sulfonamide group can mimic natural substrates, allowing these compounds to bind to active sites on enzymes and disrupt metabolic pathways. For instance, they are known to inhibit carbonic anhydrase (CA), which plays a crucial role in various physiological processes .

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibition potential of sulfonamides:

- Carbonic Anhydrase Inhibition : Research indicates that derivatives of sulfonamides exhibit significant binding affinity towards different isoforms of carbonic anhydrase (CA). For example, compounds structurally related to this compound have shown promising results as CA inhibitors .

- Cholinesterase Inhibition : A study focusing on N-substituted derivatives of phenylethylamine demonstrated that certain sulfonamides could inhibit butyryl cholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound and its derivatives:

- Antitumor Activity : In vitro studies demonstrated that certain sulfonamide derivatives exhibited cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .

- Antimicrobial Properties : Like other sulfonamides, this compound may possess antibacterial properties due to its structural similarity to known antimicrobial agents. Further investigations are required to explore its efficacy against various pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-acetyl-N-(1-phenylethyl)benzenesulfonamide | Contains acetyl and phenylethyl groups | Potential CA inhibitor |

| N-(1-phenylethyl)benzenesulfonamide | Lacks acetyl group | Moderate enzyme inhibition |

| 4-acetylbenzenesulfonamide | Lacks phenylethyl group | Antimicrobial properties |

Q & A

Q. What are the standard synthetic protocols for 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between benzenesulfonyl chloride derivatives and 1-phenylethylamine. Key steps include:

- Sulfonylation : React 4-acetylbenzenesulfonyl chloride with (S)- or (R)-1-phenylethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields enantiomerically pure products. Optimization involves adjusting solvent polarity and temperature to improve yield (typically 60-85%) .

- Chiral Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, critical for studying stereochemical effects on biological activity .

Q. How is the structural identity of this compound confirmed?

Use a combination of:

Q. What are the primary biological targets of sulfonamide derivatives like this compound?

Sulfonamides inhibit enzymes requiring folic acid biosynthesis (e.g., dihydropteroate synthase in bacteria) or carbonic anhydrase isoforms in cancer research. This compound’s acetyl group may enhance membrane permeability, as seen in analogs with IC values <1 µM against bacterial strains .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S configurations at the 1-phenylethyl group) affect biological activity?

- Enantiomer-Specific Activity : (S)-enantiomers often show higher binding affinity due to optimal van der Waals interactions with hydrophobic enzyme pockets. For example, (S)-configured analogs exhibit 3–5× lower IC values in carbonic anhydrase inhibition compared to (R)-forms .

- Crystallographic Evidence : The (S)-enantiomer’s phenyl group aligns with a conserved Tyr residue in the active site, while the (R)-form causes steric clashes .

Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?

- Reaction Path Search : Quantum mechanical calculations (DFT at B3LYP/6-31G*) model sulfonylation transition states to predict regioselectivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding poses in carbonic anhydrase IX (Glide Score: −9.2 kcal/mol) .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How can contradictory data on sulfonamide cytotoxicity be resolved?

Discrepancies in cytotoxicity (e.g., varying IC across studies) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content in media .

- Metabolic Stability : Hepatic microsome assays reveal rapid degradation (t <30 min) in some derivatives, necessitating prodrug strategies .

- Statistical Analysis : Use ANOVA with post-hoc tests (p<0.05) to validate significance across replicates .

Methodological Challenges and Solutions

Q. What techniques are recommended for analyzing metabolic pathways of this compound?

- LC-MS/MS : Quantifies major metabolites (e.g., deacetylated or hydroxylated products) in rat plasma. Use a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Radiolabeling : Incorporate at the acetyl group to track excretion pathways (e.g., 60% renal clearance in murine models) .

Q. How can synthetic byproducts be minimized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.